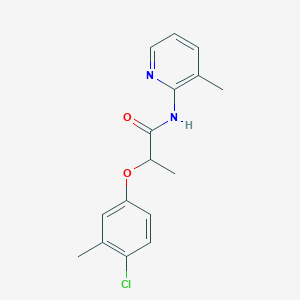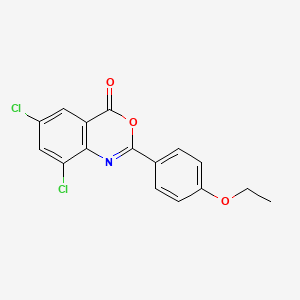![molecular formula C19H30ClNO3 B4401287 1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4401287.png)
1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride
Übersicht
Beschreibung
1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride, also known as MDPV, is a synthetic cathinone that belongs to the family of psychoactive substances. MDPV is a potent stimulant that has been classified as a Schedule I controlled substance in the United States due to its high potential for abuse and addiction. Despite its legal status, MDPV continues to be used recreationally and has been associated with numerous adverse effects.
Wirkmechanismus
1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride acts by binding to the dopamine transporter (DAT) on the presynaptic neuron, which prevents the reuptake of dopamine into the neuron. This results in an increase in extracellular dopamine levels, which leads to the stimulation of dopamine receptors in the postsynaptic neuron. The increased dopamine levels in the brain are responsible for the euphoric and rewarding effects of this compound.
Biochemical and Physiological Effects
This compound has been found to produce a range of biochemical and physiological effects, including increased heart rate, blood pressure, and body temperature. This compound has also been found to induce hyperactivity, agitation, and anxiety in animal models. Chronic exposure to this compound has been associated with neurotoxicity and cognitive impairment.
Vorteile Und Einschränkungen Für Laborexperimente
1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride has been used as a research tool to investigate the mechanisms of action of psychoactive substances and has provided valuable insights into the neurochemical basis of addiction and reward. However, the use of this compound in laboratory experiments is limited due to its high potential for abuse and addiction. Additionally, the adverse effects of this compound on animal models make it difficult to use as a research tool for extended periods.
Zukünftige Richtungen
The use of 1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride as a research tool has provided valuable insights into the mechanisms of action of psychoactive substances. Future research should focus on developing new compounds that are less addictive and have fewer adverse effects. Additionally, further studies are needed to investigate the long-term effects of this compound on the brain and behavior. Finally, research should focus on developing new treatments for addiction that target the neurochemical pathways involved in reward and motivation.
Wissenschaftliche Forschungsanwendungen
1-{3-methoxy-4-[4-(4-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride has been widely studied in the field of neuroscience and has been used as a research tool to investigate the mechanisms of action of psychoactive substances. This compound has been found to act as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, which are neurotransmitters that play a critical role in regulating mood, motivation, and reward.
Eigenschaften
IUPAC Name |
1-[3-methoxy-4-[4-(4-methylpiperidin-1-yl)butoxy]phenyl]ethanone;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29NO3.ClH/c1-15-8-11-20(12-9-15)10-4-5-13-23-18-7-6-17(16(2)21)14-19(18)22-3;/h6-7,14-15H,4-5,8-13H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWVNQGQFWECCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CCCCOC2=C(C=C(C=C2)C(=O)C)OC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[2-(8-quinolinyloxy)ethoxy]benzaldehyde](/img/structure/B4401204.png)
![ethyl {4-[(2,6-difluorobenzoyl)amino]phenyl}carbamate](/img/structure/B4401206.png)
![N-(3-chlorophenyl)-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4401211.png)
![3-{[(4-fluorophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4401238.png)
![N-(2,4-difluorophenyl)-2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4401243.png)
![N-(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-phenoxyacetamide](/img/structure/B4401244.png)
![3-{[(3-phenylpropyl)amino]carbonyl}phenyl acetate](/img/structure/B4401255.png)
![4-(allyloxy)-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4401257.png)
![4-chloro-N-{[(2-methyl-8-quinolinyl)amino]carbonothioyl}benzamide](/img/structure/B4401264.png)
![2-[3-(1H-imidazol-1-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4401269.png)
![1-[4-(benzyloxy)benzoyl]-4-phenylpiperazine](/img/structure/B4401278.png)


![1-methyl-4-[4-(3-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4401290.png)